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Compound of Interest

Compound Name: 2-Methylbutanamide

Cat. No.: B7771968 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 2-methylbutanamide (CAS

number 1113-57-1), a chiral amide with potential significance in chemical synthesis and

biological systems. This document details its physicochemical properties, spectroscopic profile,

and synthesis methodologies. Particular attention is given to experimental protocols and the

exploration of its potential biological roles, including its connection to secondary metabolite

production in Streptomyces.

Chemical and Physical Properties
2-Methylbutanamide is a primary amide with a chiral center at the second carbon. Its

properties are summarized in the table below.
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Property Value Source

Molecular Formula C₅H₁₁NO [1]

Molecular Weight 101.15 g/mol [1]

CAS Number 1113-57-1 [1]

IUPAC Name 2-methylbutanamide [1]

Synonyms 2-Methylbutyramide [1]

XlogP 0.5 [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
1 [1]

Rotatable Bond Count 2 [1]

Exact Mass 101.084063974 Da [1]

Monoisotopic Mass 101.084063974 Da [1]

Topological Polar Surface Area 43.1 Å² [1]

Heavy Atom Count 7 [1]

Spectroscopic Data
The structural elucidation of 2-methylbutanamide is supported by various spectroscopic

techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
¹H NMR: The proton NMR spectrum of 2-methylbutanamide is expected to show distinct

signals corresponding to the different proton environments in the molecule. The exact

chemical shifts and coupling constants can be influenced by the solvent used.

¹³C NMR: The carbon-13 NMR spectrum will display five distinct signals, one for each unique

carbon atom in the molecule. The chemical shift of the carbonyl carbon will be the most

downfield.
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Infrared (IR) Spectroscopy[1]
The IR spectrum of 2-methylbutanamide will exhibit characteristic absorption bands for its

functional groups. Key expected peaks include:

N-H stretching: Two bands in the region of 3350-3180 cm⁻¹ corresponding to the symmetric

and asymmetric stretching of the primary amide N-H bonds.

C=O stretching (Amide I band): A strong absorption band around 1650 cm⁻¹.

N-H bending (Amide II band): A band in the region of 1650-1620 cm⁻¹.

C-H stretching: Bands just below 3000 cm⁻¹ for the aliphatic C-H bonds.

Mass Spectrometry (MS)[1]
Electron ionization mass spectrometry of 2-methylbutanamide will show a molecular ion peak

(M⁺) at m/z 101. The fragmentation pattern will be influenced by the stability of the resulting

carbocations, with a prominent peak expected at m/z 57, corresponding to the loss of an ethyl

radical and formation of a stable secondary carbocation.

Synthesis of 2-Methylbutanamide
2-Methylbutanamide can be synthesized through standard amidation reactions. Both racemic

and enantiomerically enriched forms can be prepared.

General Synthesis from 2-Methylbutanoic Acid
A common method involves the activation of the carboxylic acid, followed by reaction with an

amine source.
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Step 1: Acid Chloride Formation

Step 2: Amidation

2-Methylbutanoic Acid

2-Methylbutanoyl Chloride

Reaction

Thionyl Chloride (SOCl₂)

2-Methylbutanamide

Reaction

Ammonia (NH₃)

Click to download full resolution via product page

Caption: General synthesis of 2-methylbutanamide.

Experimental Protocol:

Step 1: Synthesis of 2-Methylbutanoyl Chloride

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-

methylbutanoic acid.

Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) to the flask at room temperature.

Heat the reaction mixture to reflux for 1-2 hours. The reaction progress can be monitored by

the cessation of gas evolution (HCl and SO₂).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b7771968?utm_src=pdf-body-img
https://www.benchchem.com/product/b7771968?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7771968?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


After the reaction is complete, remove the excess thionyl chloride by distillation under

reduced pressure to obtain crude 2-methylbutanoyl chloride.

Step 2: Synthesis of 2-Methylbutanamide

In a separate flask, prepare a solution of concentrated aqueous ammonia in a suitable

solvent (e.g., diethyl ether or dichloromethane) and cool it in an ice bath.

Slowly add the crude 2-methylbutanoyl chloride dropwise to the ammonia solution with

vigorous stirring.

Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution

and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under

reduced pressure to yield crude 2-methylbutanamide.

The crude product can be purified by recrystallization or column chromatography.

Enantioselective Synthesis
The synthesis of specific enantiomers, (R)- or (S)-2-methylbutanamide, can be achieved by

starting with the corresponding enantiomerically pure 2-methylbutanoic acid or by employing

chiral auxiliaries.

Biological Activity and Signaling Pathways
While specific studies detailing the biological activity and mechanism of action of 2-
methylbutanamide are limited, its presence in Streptomyces suggests a potential role as a

signaling molecule or a secondary metabolite.

Role in Streptomyces
Streptomyces are well-known producers of a vast array of bioactive secondary metabolites,

including antibiotics. The production of these compounds is often regulated by complex

signaling networks, including quorum sensing. Small, diffusible molecules can act as
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autoinducers, coordinating gene expression in a population-dependent manner. Given that

(R)-2-methylbutanamide has been reported in Streptomyces, it is plausible that it may

function as such a signaling molecule, potentially influencing antibiotic production or

morphological differentiation in these bacteria.
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Caption: Hypothetical signaling role of 2-methylbutanamide.
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Potential as a Quorum Sensing Molecule
Quorum sensing in bacteria involves the production and detection of autoinducers to regulate

collective behaviors. While the specific signaling pathway involving 2-methylbutanamide has

not been elucidated, a general model for its potential role in bacterial communication can be

proposed.
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Caption: Potential quorum sensing workflow.

Further research is required to isolate and characterize the specific receptors and downstream

genetic targets of 2-methylbutanamide in Streptomyces and other bacteria to fully understand
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its biological function.

Safety and Handling
2-Methylbutanamide is classified as harmful if swallowed, causes skin irritation, causes

serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety

precautions, including the use of personal protective equipment such as gloves, safety glasses,

and a lab coat, should be followed when handling this compound. Work should be conducted in

a well-ventilated area or a fume hood.

Conclusion
2-Methylbutanamide is a chiral molecule with well-defined physicochemical and spectroscopic

properties. Its synthesis is achievable through established chemical methods. While its

biological role is not yet fully understood, its presence in Streptomyces points towards a

potential function as a signaling molecule in bacterial communication and secondary

metabolism. Further investigation into its specific mechanism of action could open new

avenues for research in microbiology and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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